2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid
Description
Properties
CAS No. |
63559-04-6 |
|---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C19H12O3/c20-19(21)17-15-9-3-4-11-16(15)22-18(17)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,21) |
InChI Key |
HYYKZILLBDCNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4O3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid typically involves the annulation of 2-(alkoxycarbonyl)allyl carbonates with 2-(2-hydroxyphenyl)-2-oxoacetic esters in the presence of a triphenylphosphine catalyst. This reaction is initiated by the generation of phosphorus ylide, which then attacks the methacrylate esters .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which provides high yields and fewer side reactions. This method is particularly useful for constructing complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a naphthalene moiety attached to a benzofuran structure with a carboxylic acid functional group at the 3-position of the benzofuran. Its molecular formula is C₁₈H₁₄O₂, with a molecular weight of approximately 288.30 g/mol. This unique arrangement contributes to its diverse biological activities and applications in organic synthesis.
Organic Synthesis
2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid serves as an essential building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives with enhanced biological properties or different functionalities.
Table 1: Chemical Reactions Involving 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic Acid
| Reaction Type | Products | Description |
|---|---|---|
| Oxidation | Carboxylic acids or ketones | Formation of oxidized derivatives |
| Reduction | Alcohols or alkanes | Reduction to produce alcohols |
| Substitution | Halogenated/alkylated compounds | Formation of substituted derivatives |
Research indicates that this compound may exhibit significant biological activities, including anti-tumor and antibacterial properties. Studies have explored its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell viability .
Case Study: Antitumor Activity
In a study involving the clear cell renal cell carcinoma cell line (786-O), derivatives of 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid were synthesized and tested for their cellular efficacy. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential as anti-cancer agents .
Drug Development
The compound is being investigated as a lead candidate for drug development aimed at treating various diseases, including cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease processes .
Table 2: Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Research Implications
- Synthetic Accessibility : The target compound’s synthesis requires precise regioselective coupling, whereas analogues like Compound 68 use alkylation protocols .
- Biological Activity : Substitutions (e.g., chloro, methylsulfanyl) in benzofuran derivatives correlate with enhanced inhibitory properties in studies targeting myeloid cell leukemia .
- Material Science : Crystal packing differences (hydrogen bonds vs. π-π stacking) influence thermal stability and solubility, critical for formulation .
Biological Activity
2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid features a naphthalene moiety attached to a benzofuran core with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 249.25 g/mol. The presence of aromatic rings in its structure contributes to its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies indicate that 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid exhibits significant anticancer activity. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells. For instance, in a study assessing its effects on MCF-7 and MDA-MB-231 cell lines, the compound demonstrated an IC50 value of 14.91 μM against MCF-7 cells and 2.52 μM against MDA-MB-231 cells, indicating potent antiproliferative effects .
| Compound | IC50 (μM) - MCF-7 | IC50 (μM) - MDA-MB-231 |
|---|---|---|
| 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid | 14.91 ± 1.04 | 2.52 ± 0.39 |
| Doxorubicin (Dox) | 1.43 ± 0.12 | 2.36 ± 0.18 |
The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction in cancer cells. For example, treatment with the compound resulted in an increase in the percentage of cells arrested at the G2-M phase from 10.80% (control) to 32.30% in MDA-MB-231 cells, along with a significant rise in apoptotic cells .
Enzyme Inhibition
Additionally, studies have indicated that 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid may act as an inhibitor for certain enzymes involved in disease processes, including carbonic anhydrases (CAs). These enzymes play crucial roles in physiological functions such as pH regulation and bicarbonate homeostasis . The compound's inhibitory activity against human carbonic anhydrases has been assessed, showing varying degrees of potency depending on the specific isoform targeted.
Study on Antiproliferative Activity
In one notable case study, researchers synthesized several derivatives of benzofuran-based carboxylic acids to evaluate their antiproliferative effects against human breast cancer cell lines. The results highlighted that compounds similar to 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid exhibited promising anticancer properties, reinforcing the need for further pharmacological studies .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets, which is crucial for understanding its therapeutic potential and optimizing its pharmacological properties . The ongoing research aims to elucidate the binding mechanisms and affinities further.
Q & A
Q. What are the optimal synthetic routes for 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid?
Methodological Answer: The compound can be synthesized via alkylation of benzofuran-3-carboxylic acid derivatives with naphthalene-based electrophiles. For example:
- Step 1 : React 3-methylbenzofuran-2-carboxylic acid with 1-(2-bromoethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) to form the naphthalene-linked intermediate.
- Step 2 : Hydrolyze the ester (if present) to the carboxylic acid using NaOH/EtOH. Key parameters include temperature (70–90°C), reaction time (12–24 hours), and stoichiometric excess of the alkylating agent. Yields typically range from 65% to 80% . Alternative Route: Electrochemical oxidative decarboxylation of 2-(naphthalen-1-yl)-2-oxoacetic acid using NH₄I as an electrolyte and N-source achieves 73% yield under mild conditions .
| Synthetic Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 1-(2-bromoethyl)naphthalene, DMF | 65–80% | |
| Electrochemical decarboxylation | NH₄I, CH₃CN, 10 mA current | 73% |
Q. How can NMR and mass spectrometry (MS) be used to characterize this compound?
Methodological Answer:
- ¹H NMR : Expect signals for naphthalene protons (δ 7.32–8.26 ppm) and benzofuran protons (δ 6.8–7.2 ppm). The carboxylic acid proton may appear as a broad singlet (~δ 12–13 ppm) in DMSO-d₆ .
- MS (ESI) : The molecular ion [M+H]⁺ for C₁₉H₁₃O₃ should appear at m/z = 289.1. Fragmentation patterns should confirm the naphthalene and benzofuran moieties .
Q. What are the solubility properties and recommended purification methods?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CHCl₃). Adjust pH for aqueous solubility (e.g., deprotonate with NaOH).
- Purification : Use recrystallization (ethanol/water mixture) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Purity >98% can be confirmed via HPLC at 215 nm .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer: Contradictions may arise from tautomerism, impurities, or rotamers.
Q. How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Modifications : Introduce substituents at the benzofuran 5-position (e.g., Cl, CH₃) or naphthalene 2-position to alter steric/electronic effects.
- Evaluation : Test analogs against biological targets (e.g., Mcl1 inhibitors) using SPR or fluorescence polarization assays. Prioritize compounds with logP < 5 and polar surface area < 140 Ų for drug-likeness .
Q. What advanced electrochemical methods enable sustainable synthesis?
Methodological Answer: Electrochemical oxidative decarboxylation offers a green alternative.
Q. How to refine crystal structures using SHELX software?
Methodological Answer:
Q. How to optimize HPLC methods for purity assessment?
Methodological Answer:
Q. What biochemical assays are suitable for target identification?
Methodological Answer:
Q. How to troubleshoot low yields in alkylation reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
